molecular formula C15H19F3N4O2 B12266912 4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine

4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine

Cat. No.: B12266912
M. Wt: 344.33 g/mol
InChI Key: IHMPHJLXGSPGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This can include the use of specific catalysts, solvents, and temperature controls to facilitate the coupling reactions and subsequent purification steps .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, while the piperidine and morpholine moieties contribute to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-{1-[4-(Trifluoromethyl)pyrimidin-2-yl]piperidine-3-carbonyl}morpholine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, making it a valuable compound for further research and development .

Properties

Molecular Formula

C15H19F3N4O2

Molecular Weight

344.33 g/mol

IUPAC Name

morpholin-4-yl-[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-3-yl]methanone

InChI

InChI=1S/C15H19F3N4O2/c16-15(17,18)12-3-4-19-14(20-12)22-5-1-2-11(10-22)13(23)21-6-8-24-9-7-21/h3-4,11H,1-2,5-10H2

InChI Key

IHMPHJLXGSPGEY-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=N2)C(F)(F)F)C(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.